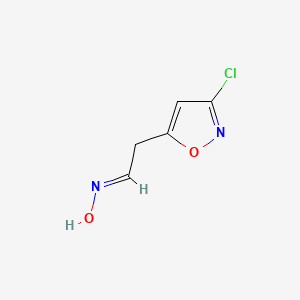
(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime, also known as ClIOX, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime exerts its biological effects through the inhibition of various enzymes and proteins, including matrix metalloproteinases, cyclooxygenases, and protein tyrosine kinases. It also induces apoptosis, inhibits cell proliferation, and modulates the immune system, making it a potent therapeutic agent.
Biochemical and physiological effects:
(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime has been shown to exhibit various biochemical and physiological effects, including the inhibition of tumor growth and metastasis, the suppression of inflammation, and the modulation of the immune response. It has also been found to induce oxidative stress and DNA damage, which may contribute to its anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime has several advantages for lab experiments, including its low toxicity and high stability. However, its limited solubility in aqueous solutions and potential for oxidation may pose challenges in certain experimental settings.
Zukünftige Richtungen
There are several future directions for (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime research, including the development of novel synthetic methods to improve its yield and purity, the investigation of its potential applications in other fields, such as agriculture and environmental science, and the exploration of its mechanisms of action at the molecular level. Additionally, the development of (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime-based drugs for the treatment of various diseases, including cancer and viral infections, holds great promise for the future.
Conclusion:
In conclusion, (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime is a promising chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its anticancer, antiviral, and antibacterial activities, as well as its low toxicity and high stability, make it a promising candidate for drug development. Further research is needed to fully understand its mechanisms of action and potential applications, but the future looks bright for this promising compound.
Synthesemethoden
(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime can be synthesized through a variety of methods, including the reaction between 3-chloroisoxazole and hydroxylamine hydrochloride in the presence of sodium carbonate. Other methods involve the reaction between 3-chloroisoxazole and hydroxylamine-O-sulfonic acid or the reaction between 3-chloroisoxazole and hydroxylamine-O-sulfonic acid in the presence of an oxidizing agent.
Wissenschaftliche Forschungsanwendungen
(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime has been widely researched for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anticancer, antiviral, and antibacterial activities, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
(NE)-N-[2-(3-chloro-1,2-oxazol-5-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c6-5-3-4(10-8-5)1-2-7-9/h2-3,9H,1H2/b7-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVMFGFUQHFUPF-FARCUNLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Cl)CC=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(ON=C1Cl)C/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


